molecular formula C15H13BrClNO B5815661 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B5815661
M. Wt: 338.62 g/mol
InChI Key: IUSOMAZCGBCCPS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Properties

IUPAC Name

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOMAZCGBCCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-bromonitrobenzene, undergoes nitration followed by reduction to yield 4-bromoaniline.

    Acylation: 4-bromoaniline is then acylated with 5-chloro-2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products will vary depending on the substituent introduced.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

Scientific Research Applications

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action for 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(5-bromo-2-methylphenyl)acetamide: Similar structure but with reversed positions of bromine and chlorine.

    2-(4-fluorophenyl)-N-(5-chloro-2-methylphenyl)acetamide: Fluorine substituent instead of bromine.

    2-(4-bromophenyl)-N-(5-methyl-2-chlorophenyl)acetamide: Methyl group on the 5-position of the second aromatic ring.

Uniqueness

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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